5-Cyclopropoxy-6-(dimethylamino)-N-methylnicotinamide
Description
5-Cyclopropoxy-6-(dimethylamino)-N-methylnicotinamide is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.312 g/mol . This compound is part of the nicotinamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-(dimethylamino)-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-13-12(16)8-6-10(17-9-4-5-9)11(14-7-8)15(2)3/h6-7,9H,4-5H2,1-3H3,(H,13,16) |
InChI Key |
PWYRTSAMRLIQMY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(N=C1)N(C)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(dimethylamino)-N-methylnicotinamide typically involves the reaction of ethyl 3-dimethylaminoacrylate with corresponding benzoyl chlorides, followed by the displacement of the dimethylamino group with a suitable amine . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-(dimethylamino)-N-methylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-Cyclopropoxy-6-(dimethylamino)-N-methylnicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-(dimethylamino)-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropoxy-6-(dimethylamino)nicotinamide
- 5-Cyclopropoxy-6-(methylamino)picolinic acid
- 5-Cyclopropoxy-6-methylpyridin-2-amine
Uniqueness
5-Cyclopropoxy-6-(dimethylamino)-N-methylnicotinamide is unique due to its specific structural features, such as the cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of new drugs and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
